butan-2-amine;oxalic acid
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Overview
Description
Butan-2-amine;oxalic acid is a compound formed by the combination of butan-2-amine and oxalic acid. Butan-2-amine, also known as sec-butylamine, is an organic compound with the formula C4H11N. It is a secondary amine with a butyl group attached to the nitrogen atom. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4. It is a strong organic acid commonly found in plants and used in various industrial applications.
Scientific Research Applications
Butan-2-amine;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various chemical compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
The safety data sheet for sec-Butylamine, a related compound, suggests that it is harmful if swallowed and can cause burns . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
Sec-Butylamine ethanedioate (2:1), also known as butan-2-amine;oxalic acid, is an organic chemical compound with the formula CH3CH2CH(NH2)CH3
Mode of Action
It’s known that amines can act as bases, accepting protons from other molecules, or as nucleophiles, forming new bonds with carbon atoms . This can lead to various changes in the target molecules, potentially altering their function.
Biochemical Pathways
One study suggests that sec-butylamine inhibits pyruvate oxidation in penicillium digitatum hyphae, suggesting that the pyruvate dehydrogenase complex is the primary site of its fungistatic action .
Pharmacokinetics
Amines are generally known to be well-absorbed and distributed throughout the body due to their polarity and ability to form hydrogen bonds .
Result of Action
For example, they can alter enzyme activity, receptor signaling, or cell membrane properties .
Action Environment
The action, efficacy, and stability of sec-Butylamine ethanedioate (2:1) can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules. For example, the basicity of amines can be affected by pH, which can in turn influence their ability to interact with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-amine;oxalic acid can be achieved through the direct coupling of butan-2-amine with oxalic acid. The reaction typically involves mixing butan-2-amine with oxalic acid in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions. The reaction may be facilitated by the use of catalysts or by adjusting the reaction environment to favor the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butan-2-amine;oxalic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxalic acid component to other derivatives, such as glycols or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Glycols, alcohols
Substitution: Substituted amines
Comparison with Similar Compounds
Similar Compounds
Butan-1-amine: A primary amine with a similar structure but different reactivity due to the position of the amine group.
Butan-2-ol: An alcohol with a similar carbon backbone but different functional group, leading to different chemical properties.
Uniqueness
Butan-2-amine;oxalic acid is unique due to the combination of a secondary amine and a strong dicarboxylic acid, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
butan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N.C2H2O4/c2*1-3-4(2)5;3-1(4)2(5)6/h2*4H,3,5H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAGWKPTZWGLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N.CCC(C)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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